N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a combination of thiophene, oxadiazole, and biphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid.
Synthesis of the 1,3,4-oxadiazole ring: This involves the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, followed by cyclization with a suitable reagent like phosphorus oxychloride.
Coupling with biphenyl-4-carboxylic acid: The final step involves coupling the oxadiazole derivative with biphenyl-4-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1H-1,2,4-triazole-3-sulfonamide
- 5-Chloro-2-thienylboronic acid
Uniqueness
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide stands out due to its combination of structural motifs, which confer unique electronic and steric properties. This makes it particularly versatile for various applications, from medicinal chemistry to materials science.
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-16-11-10-15(26-16)18-22-23-19(25-18)21-17(24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLBUUAKEULVAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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